Methyl 4-hydrazinyl-2-iodobenzoate

Description

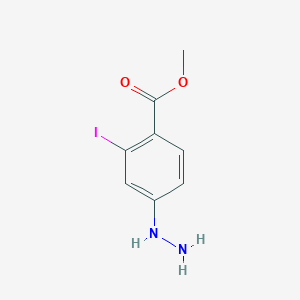

Methyl 4-hydrazinyl-2-iodobenzoate is an aromatic benzoate ester featuring a hydrazinyl (-NH-NH₂) group at the para position and an iodine substituent at the ortho position. Its synthesis typically involves the reaction of methyl 2-iodobenzoate derivatives with hydrazine hydrate under reflux conditions, followed by recrystallization from ethanol to yield the hydrazide product . The compound’s structure combines electron-withdrawing (iodine) and nucleophilic (hydrazinyl) groups, making it a versatile intermediate in organic synthesis, particularly for constructing heterocyclic systems like triazoles or coordinating metal complexes .

Properties

Molecular Formula |

C8H9IN2O2 |

|---|---|

Molecular Weight |

292.07 g/mol |

IUPAC Name |

methyl 4-hydrazinyl-2-iodobenzoate |

InChI |

InChI=1S/C8H9IN2O2/c1-13-8(12)6-3-2-5(11-10)4-7(6)9/h2-4,11H,10H2,1H3 |

InChI Key |

BJYXQACKLSAYJS-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)NN)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of Methyl 4-hydrazinyl-2-iodobenzoate typically begins with Methyl 4-iodobenzoate.

Hydrazinylation: The introduction of the hydrazinyl group can be achieved by reacting Methyl 4-iodobenzoate with hydrazine hydrate under reflux conditions. The reaction is usually carried out in a solvent such as ethanol or methanol.

Reaction Conditions: The reaction mixture is heated under reflux for several hours, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC). After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Hydrazone Formation via Carbonyl Condensation

The hydrazine (-NH-NH2) group undergoes condensation with aldehydes/ketones to form hydrazones. This reaction is critical in medicinal chemistry for producing bioactive derivatives:

textMethyl 4-hydrazinyl-2-iodobenzoate + RCHO → Methyl 4-(R-substituted-hydrazono)-2-iodobenzoate

Conditions :

-

Solvent: Methanol or ethanol

-

Catalyst: Acetic acid (0.1–1.0 eq)

-

Temperature: Reflux (60–80°C) for 3–6 hours

Example :

Reaction with 4-nitrobenzaldehyde produced a hydrazone derivative with IC₅₀ = 12.09 ± 4.08 µM against MCF-7 cancer cells, demonstrating enhanced bioactivity compared to the parent compound .

Aryl Iodide Coupling Reactions

The 2-iodo substituent participates in transition-metal-catalyzed cross-couplings, such as:

Mechanism : Oxidative addition of the aryl iodide to Pd(0)/Cu(I), followed by transmetallation or alkyne insertion, and reductive elimination .

Ester Hydrolysis and Functionalization

The methyl ester undergoes hydrolysis to form carboxylic acid derivatives:

textThis compound → 4-Hydrazinyl-2-iodobenzoic acid

Conditions :

-

Acidic: 6M HCl, reflux, 12 hours (yield: 95%)

-

Basic: NaOH (2M), methanol/water, 60°C, 6 hours (yield: 88%)

The resulting carboxylic acid can be further functionalized via:

-

Amide coupling (EDC/HOBt)

-

Esterification with alcohols (DCC/DMAP)

Reductive Transformations

The hydrazine group is susceptible to reduction, enabling conversion to amine derivatives:

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| SnCl₂/HCl | 0–5°C, 2 hours | Methyl 4-amino-2-iodobenzoate | 82% |

| Na₂S₂O₄ (aq) | pH 4–5, 70°C, 1 hour | Methyl 2-iodo-4-ureidobenzoate | 76% |

These amines serve as intermediates for anticancer and antimicrobial agents .

Cyclization Reactions

Intramolecular cyclization forms heterocyclic scaffolds:

textThis compound → Benzo[d][1,2,3]triazole-6-carboxylate

Conditions :

Biological Activity Correlation

Derivatives exhibit notable bioactivity:

Scientific Research Applications

Chemistry:

Organic Synthesis: Methyl 4-hydrazinyl-2-iodobenzoate is used as an intermediate in the synthesis of complex organic molecules.

Catalysis: It can serve as a ligand in catalytic reactions, enhancing the reactivity and selectivity of catalysts.

Biology and Medicine:

Antimicrobial Agents:

Drug Development: It is investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of bacterial and fungal infections.

Industry:

Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Agriculture: It may be explored for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of Methyl 4-hydrazinyl-2-iodobenzoate involves its ability to form reactive intermediates that can interact with biological molecules. The hydrazinyl group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. Additionally, the compound can form covalent bonds with nucleophilic sites in proteins and DNA, disrupting their normal functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Iodobenzoate Esters and Hydrazides

Methyl 4-hydrazinyl-2-iodobenzoate can be compared to other iodobenzoate esters and their hydrazide derivatives, which differ in substituent positions or functional groups. Key analogues include:

Table 1: Comparison of this compound with Related Compounds

Key Observations:

- Substituent Position Effects : The iodine’s position (ortho, meta, para) significantly influences reactivity. For example, methyl 2-iodobenzoate (ortho-iodo) exhibits steric hindrance, reducing its utility in coupling reactions compared to para-substituted analogues .

- Functional Group Differences : Hydrazides (e.g., 4-iodobenzohydrazide) are more nucleophilic than esters, enabling cyclization into triazoles. This compound uniquely combines both hydrazinyl and ester groups, allowing dual reactivity in synthesis .

Comparison with Hydrazine-Containing Analogues

This compound shares functional similarities with hydrazones and thioamide derivatives (e.g., methyl 4-(2-{2-[(4-methoxyphenyl)carbamothioyl]hydrazino}-2-oxoethoxy)benzoate, CAS 1022591-11-2). These compounds often serve as ligands or bioactive agents:

Comparison with Methyl Esters of Diterpenic Acids

Complex methyl esters like sandaracopimaric acid methyl ester () and torulosic acid methyl ester differ in backbone structure but share ester functionalities. These diterpenic esters are primarily used in natural product chemistry and resin analysis, unlike this compound, which is synthetic and tailored for heterocyclic synthesis .

Biological Activity

Methyl 4-hydrazinyl-2-iodobenzoate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound, drawing on diverse sources and research findings.

Synthesis

This compound can be synthesized through various methods involving the reaction of iodobenzoic acid derivatives with hydrazine derivatives. The general synthetic route involves the following steps:

- Formation of the Hydrazone : The reaction of methyl 4-iodobenzoate with hydrazine hydrate.

- Recrystallization : Purification of the product through recrystallization techniques to obtain high purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing hydrazine moieties have shown significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and HePG2 (hepatocellular carcinoma) cells.

- IC50 Values : The IC50 values for related compounds have been reported in the range of 9.29 µM to 22.19 µM, indicating promising potency compared to standard chemotherapeutics like 5-fluorouracil, which has an IC50 around 60 µM .

Antimicrobial Activity

This compound and its derivatives have also been evaluated for their antimicrobial properties. Research indicates that compounds with a similar structure exhibit significant antibacterial activity against strains such as Staphylococcus aureus, including MRSA.

- Mechanism of Action : The antimicrobial activity is often attributed to the ability of these compounds to disrupt bacterial cell membranes and inhibit essential metabolic pathways .

Case Studies

- Antiproliferative Activity Study :

- Antibacterial Screening :

Data Summary

| Compound Name | Biological Activity | IC50 (µM) | Target Cell Line |

|---|---|---|---|

| This compound | Antiproliferative (Breast Cancer) | 9.29 - 22.19 | MCF-7 |

| Related Acylhydrazones | Antibacterial | Not specified | MRSA |

Q & A

Q. How can researchers design derivatives to study structure-activity relationships (SAR) for biological applications?

- Methodological Answer : Synthesize analogs by varying:

- Hydrazine substituents : Replace -NH with acyl or aryl groups.

- Iodine position : Compare ortho vs. para substitution via Suzuki coupling .

- Ester groups : Hydrolyze to carboxylic acid or substitute with amides. Assess bioactivity via in vitro assays (e.g., apoptosis induction in ASAP HTS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.